N-Desethyl-N-methyl oxybutynin is an active metabolite of oxybutynin, a medication primarily used to treat overactive bladder and associated symptoms such as urge urinary incontinence and urgency. This compound is known for its anticholinergic properties, which help relax the bladder muscle. Its chemical structure is characterized by the absence of a methyl group on the nitrogen atom compared to its parent compound, oxybutynin. The pharmacological significance of N-desethyl-N-methyl oxybutynin lies in its role in the therapeutic effects and side effects associated with oxybutynin treatment, particularly in relation to muscarinic receptor binding activity .
N-Desethyl-N-methyl oxybutynin is classified as an anticholinergic agent, specifically targeting muscarinic receptors in the bladder. It is derived from the metabolism of oxybutynin, which undergoes hepatic biotransformation primarily via cytochrome P450 enzymes. The compound is recognized under various names, including 4-diethylamino-2-butynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, reflecting its chemical structure and functional groups .
The synthesis of N-desethyl-N-methyl oxybutynin involves several key reactions:
N-Desethyl-N-methyl oxybutynin has a molecular formula of CHNO and a molar mass of approximately 315.41 g/mol. Its structure features:
The compound's stereochemistry is significant due to its chiral center, influencing its pharmacological activity and interaction with muscarinic receptors .
N-Desethyl-N-methyl oxybutynin participates in various chemical reactions that affect its pharmacokinetics and dynamics:
N-Desethyl-N-methyl oxybutynin exerts its pharmacological effects by antagonizing muscarinic receptors, particularly M3 receptors in the bladder. This antagonism inhibits acetylcholine's action, leading to:
The compound's activity at these receptors is crucial for managing symptoms associated with overactive bladder conditions .
N-Desethyl-N-methyl oxybutynin exhibits several notable physical and chemical properties:
These properties are essential for understanding its formulation in pharmaceutical applications .
N-Desethyl-N-methyl oxybutynin is primarily used in clinical settings for treating overactive bladder syndrome. Its role as a metabolite provides insights into drug efficacy and safety profiles:
The hepatic metabolism of oxybutynin to N-desethyl oxybutynin (DEOB) is predominantly mediated by the cytochrome P450 (CYP) superfamily, with CYP3A4/5 isoforms serving as the primary catalysts. This enzymatic conversion involves oxidative N-dealkylation, where the diethylamino group of oxybutynin undergoes cleavage to yield the monoethyl derivative DEOB [2] [7] [9]. In vitro studies using human liver microsomes demonstrate that CYP3A4 contributes to >80% of this metabolic transformation, while CYP3A5 plays a minor role (<15%) [5] [9]. The reaction follows Michaelis-Menten kinetics, with reported Km values of 58 ± 11 μM and Vmax of 4.2 ± 0.3 nmol/min/mg protein in human microsomal preparations [9].
Deuterium-labeled oxybutynin (oxybutynin-d5) studies confirm that deuteration at the ethyl group alpha-carbon significantly reduces first-pass metabolism, decreasing DEOB formation by 40-60% compared to non-deuterated oxybutynin [1] [7]. This metabolic engineering approach exploits the kinetic isotope effect to modulate CYP3A4 activity.
Table 1: CYP Isoform Contributions to Oxybutynin Metabolism
CYP Isoform | Metabolic Contribution (%) | Primary Reaction | Inhibitor Sensitivity |
---|---|---|---|
CYP3A4 | 80-85% | N-deethylation | Ketoconazole (>80% inhibition) |
CYP3A5 | 10-15% | N-deethylation | Troleandomycin (60-70% inhibition) |
CYP2C9 | <5% | Hydroxylation | Sulfaphenazole (negligible effect) |
CYP2D6 | <2% | Minor oxidation | Quinidine (no significant effect) |
Oxybutynin undergoes parallel phase I oxidation and phase II conjugation pathways, with significant implications for its metabolic fate:
Oxidative Pathways:
Conjugative Pathways:
The metabolic ratio of DEOB to oxybutynin varies dramatically by administration route due to first-pass metabolism effects:
Table 2: Metabolic Profile by Administration Route
Administration Route | Parent:DEOB AUC Ratio | Conjugates (% of total) | Bioavailability (%) |
---|---|---|---|
Oral immediate-release | 1:5.5-10 | 15-20% | 6-10% |
Oral extended-release | 1:4.3 | 20-25% | 12-15% |
Transdermal patch | 1:1.3 | 30-35% | 25-30% |
Topical gel | 1:0.8 | 35-40% | 30-35% |
Significant interspecies differences in DEOB formation and disposition impact the translational relevance of preclinical data:
Metabolic Rate Disparities:
Unique Rodent Metabolites:
Plasma Protein Binding Variations:
Enzyme Kinetics:Human CYP3A4 demonstrates positive cooperativity (Hill coefficient = 1.8) in DEOB formation, while rat CYP3A1 shows linear kinetics [9]. This allosteric behavior in humans complicates dose-response predictions.
Table 3: Interspecies Metabolic Parameters
Parameter | Human | Rat | Mouse |
---|---|---|---|
DEOB Formation Vmax | 4.2 nmol/min/mg | 12.5 nmol/min/mg | 15.8 nmol/min/mg |
Km | 58 μM | 185 μM | 210 μM |
Unique Metabolites | None | N-oxide | Phenylhydroxy |
Plasma Half-life (DEOB) | 12.4-13.2 h | 3.8-4.2 h | 2.1-2.5 h |
Free Fraction (%) | 7-9% | 20-25% | 22-28% |
These interspecies variations necessitate careful interpretation of rodent toxicological and efficacy data, particularly regarding DEOB-mediated pharmacological and toxicological effects. Humanized liver mouse models show improved prediction of human metabolic profiles, with DEOB:oxybutynin ratios of 4.8:1 compared to 6.2:1 in humans [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1